An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes data from structurally similar analogs, theoretical predictions, and established chemical principles to offer a robust profile for researchers in drug discovery and development. The document covers the compound's chemical identity, estimated physicochemical parameters, a detailed synthetic protocol via the Pinner reaction, a complete analytical characterization workflow, and a discussion of its potential applications as a bioisostere in medicinal chemistry.
Introduction: The Role of Imidates in Drug Discovery
Imidates, and their corresponding hydrochloride salts, represent a unique class of compounds that are increasingly recognized for their utility in medicinal chemistry. Structurally, they are intermediates between esters and amides, offering a distinct electronic and steric profile. This has led to their exploration as bioisosteres for metabolically labile ester or amide functionalities in drug candidates.[1][2] The strategic replacement of an ester or amide with an imidate can modulate a compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved metabolic stability, altered receptor binding affinity, and enhanced bioavailability.[3][4] Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride, the subject of this guide, incorporates the pharmacologically relevant 3-methoxyphenylacetamide moiety, which is found in a number of biologically active compounds.[5][6][7]
Chemical Identity and Estimated Physicochemical Properties
A summary of the known and estimated physicochemical properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is presented in Table 1. Due to the limited experimental data for this specific molecule, values for its close structural analogs, Ethyl 2-(3-methoxyphenyl)acetate[8] and 3-Methoxyphenylacetamide[9], are provided for comparative purposes.
| Property | Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (Predicted/Estimated) | Ethyl 2-(3-methoxyphenyl)acetate (Analog)[8] | 3-Methoxyphenylacetamide (Analog)[9] |
| CAS Number | 125532-68-5 | 35553-92-5 | 588-16-9 |
| Molecular Formula | C₁₁H₁₆ClNO₂ | C₁₁H₁₄O₃ | C₉H₁₁NO₂ |
| Molecular Weight | 229.70 g/mol | 194.23 g/mol | 165.19 g/mol |
| Appearance | White to off-white crystalline solid (predicted) | Liquid | Not Available |
| Melting Point | 105-115 °C (estimated) | Not Applicable | 103-103.5 °C |
| Boiling Point | Decomposes (predicted) | 109-110 °C at 1 mmHg | 338.7 °C |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | Not Available | Not Available |
| pKa | 6-8 (estimated for the iminium ion) | Not Applicable | Not Available |
| LogP | 2.67 (calculated) | Not Available | 1.73 (calculated) |
| Topological Polar Surface Area (TPSA) | 42.31 Ų | 35.53 Ų | 38.33 Ų |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Rotatable Bonds | 4 | 5 | 2 |
Synthesis and Mechanism: The Pinner Reaction
The most direct and widely used method for the synthesis of imidate hydrochlorides is the Pinner reaction.[10][11][12] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.
Proposed Synthetic Protocol
The synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride would proceed from 2-(3-methoxyphenyl)acetonitrile and anhydrous ethanol.
Diagram of the Pinner Reaction Workflow:
Caption: Workflow for the synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride via the Pinner Reaction.
Step-by-Step Methodology:
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 2-(3-methoxyphenyl)acetonitrile (1 equivalent) and anhydrous diethyl ether.
-
Reaction: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution for 1-2 hours.
-
Stirring: After the introduction of HCl, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white crystalline Pinner salt.
-
Isolation: The precipitated solid is collected by filtration under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
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Purification: The collected solid is washed with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: The purified product is dried under high vacuum to yield Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride as a white crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the imidate hydrochloride product to the corresponding ester, ethyl 2-(3-methoxyphenyl)acetate.[13][14]
-
Anhydrous HCl: Gaseous HCl is used as the acid catalyst to protonate the nitrile nitrogen, thereby activating the nitrile carbon for nucleophilic attack by the alcohol.
-
Low Temperature: The initial introduction of HCl is performed at low temperatures to control the exothermicity of the reaction and to prevent potential side reactions.
-
Inert Atmosphere for Isolation: Imidate hydrochlorides can be hygroscopic, and exposure to atmospheric moisture during filtration and handling can lead to decomposition.[15]
Analytical Characterization Workflow
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.
Diagram of the Analytical Workflow:
Caption: A comprehensive workflow for the analytical characterization of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted chemical shifts for the target compound are provided below, based on established values for similar structural motifs.[16][17][18][19][20]
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
11.5-12.5 (br s, 2H): These broad singlets correspond to the two protons on the positively charged nitrogen atom of the iminium hydrochloride.
-
6.8-7.3 (m, 4H): This multiplet represents the four aromatic protons of the 3-methoxyphenyl group.
-
4.3-4.5 (q, J = 7.1 Hz, 2H): A quartet corresponding to the methylene protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methyl protons.
-
3.8 (s, 3H): A singlet for the methoxy group protons (-OCH₃).
-
3.7 (s, 2H): A singlet for the benzylic methylene protons (-CH₂-Ar).
-
1.3-1.5 (t, J = 7.1 Hz, 3H): A triplet for the methyl protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methylene protons.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
170-175: Imidate carbon (C=N).
-
159-161: Aromatic carbon attached to the methoxy group (C-OCH₃).
-
130-140: Quaternary aromatic carbon.
-
110-130: Aromatic CH carbons.
-
65-70: Methylene carbon of the ethyl group (-OCH₂CH₃).
-
55-57: Methoxy carbon (-OCH₃).
-
35-40: Benzylic methylene carbon (-CH₂-Ar).
-
13-15: Methyl carbon of the ethyl group (-OCH₂CH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
Expected Characteristic IR Absorptions (cm⁻¹):
-
3100-2800 (broad): N-H stretching of the iminium hydrochloride.
-
3000-2850: C-H stretching of the aromatic and aliphatic groups.
-
1650-1680 (strong): C=N stretching of the imidate functional group.
-
1600, 1480: C=C stretching of the aromatic ring.
-
1250-1200 (strong): Asymmetric C-O-C stretching of the aryl ether.[4][21][22][23]
-
1050-1000 (strong): Symmetric C-O-C stretching of the aryl ether and the C-O stretching of the ethyl ester-like portion.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion of the free base.
Expected m/z:
-
[M+H]⁺: 194.11 (corresponding to the free base C₁₁H₁₅NO₂). The hydrochloride salt will dissociate in the ESI source.[24][25]
Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the synthesized compound.
Potential Applications in Drug Development
The primary potential of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride in drug development lies in its role as a bioisosteric replacement for amide or ester functionalities.
Diagram of Bioisosteric Relationships:
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